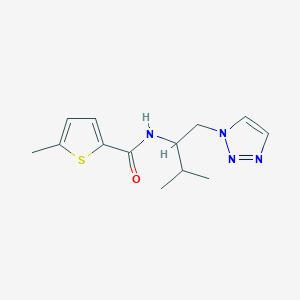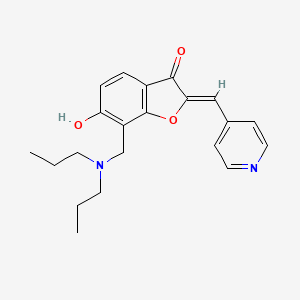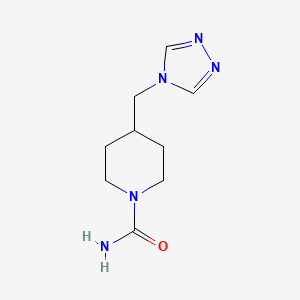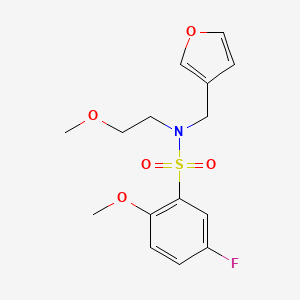
3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions. For instance, aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone yielded a compound with similar functional groups .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, FT-IR, 1D and 2D NMR, and HRMS . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.科学的研究の応用
Synthesis and Antimicrobial Activity
Patel, Gandhi, and Sharma (2010) explored the synthesis of novel compounds similar to 3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione, focusing on their antimicrobial activities. They successfully synthesized 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones through azo coupling, which were evaluated for their antimicrobial properties. This study underscores the compound's potential in developing new antimicrobial agents Patel, Gandhi, & Sharma, 2010.
Bioactive Derivatives Synthesis
Jones et al. (1990) reported on the acylation of pyrrolidine-2,4-diones, a process that synthesizes 3-acyltetramic acids. This research is significant for the synthesis of derivatives of 3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione, which could have various biological applications, especially as potential substrate-specific inhibitors Jones, Begley, Peterson, & Sumaria, 1990.
Antioxidant and Anticonvulsant Activities
Hakobyan et al. (2020) delved into the antioxidant activity of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants, which are structurally related to 3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione. Their findings point to the potential of these derivatives in enhancing antioxidant activities and possibly impacting the blood coagulation system Hakobyan et al., 2020.
Development of Aromatase Inhibitors
Hartmann and Batzl (1986) explored the synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, indicating the potential application of similar compounds in cancer research. Their work highlights the role of structural modifications in enhancing the biological activity of these compounds Hartmann & Batzl, 1986.
Polymer Solar Cells
Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on pyrrolidine-2,5-dione derivatives for applications as an electron transport layer in polymer solar cells. This study showcases the compound's versatility and its potential in renewable energy technologies Hu et al., 2015.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-ethoxyanilino)-1-propan-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-20-12-7-5-11(6-8-12)16-13-9-14(18)17(10(2)3)15(13)19/h5-8,10,13,16H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZFDKIJLDTXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-Oxo-2-[2-oxo-2-(1-piperidinyl)ethyl]-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2989204.png)
![1,3-Dimethyl-6-(5-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-2,4-dione](/img/structure/B2989206.png)


![(Z)-3-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2989210.png)
![1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2989212.png)





![Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2989222.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2989223.png)
